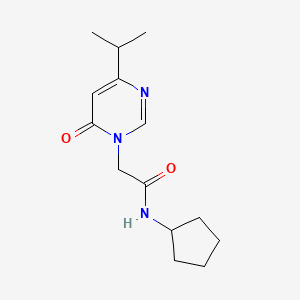![molecular formula C7H12ClN3 B2622003 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride CAS No. 2089258-65-9](/img/structure/B2622003.png)
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 2089258-65-9 . Its IUPAC name is 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride . The molecular weight of this compound is 173.65 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been studied in the context of creating fluorophores . The synthetic methodology was found to be simpler and greener (RME: 40–53%) as compared to those of BODIPYs (RME: 1.31–17.9%) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines have been studied, particularly in the context of creating fluorophores . Electron-donating groups (EDGs) at position 7 on the fused ring were found to improve both the absorption and emission behaviors .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride involves its ability to inhibit various enzymes. For example, it has been shown to inhibit protein kinases by binding to the ATP binding site and preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit phosphodiesterases, which can lead to increased levels of cyclic AMP and subsequent anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride in lab experiments include its potent inhibitory activity against a wide range of enzymes and its anti-inflammatory, anti-cancer, and anti-viral properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride. One area of research could focus on its potential applications in the treatment of cancer and viral infections. Another area of research could focus on its potential use as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminopyrazole with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. This reaction yields 2-ethyl-4-methyl-5-oxo-1,2,4-triazolo[1,5-a]pyrimidine, which is then converted to this compound by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride has been extensively studied for its potential applications in various scientific fields. This compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including protein kinases, phosphodiesterases, and cyclin-dependent kinases. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRXHYTWYRLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=NN2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)
![(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2621924.png)
![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)
![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)

![Tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B2621930.png)


![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2621935.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2621939.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2621943.png)